![molecular formula C40H64O13 B12311085 1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)
1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Hidroximetil)-4,4’,10,13,14-pentametil-3-[3,4,5-trihidroxi-6-[(3,4,5-trihidroxi-oxan-2-il)oximetil]oxan-2-il]oxispiro[1,2,3,5,6,7,11,12,15,16-decahidrociclopenta[a]fenantreno-17,5’-oxolano]-2’-il]propan-1-ona es un complejo compuesto orgánico con una estructura altamente intrincada.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de este compuesto implica múltiples pasos, incluyendo la formación del núcleo espirocíclico y la introducción de grupos hidroxilo. Un enfoque común es el uso de reacciones de Diels-Alder seguido de pasos de oxidación y reducción para lograr la estructura deseada. Las condiciones de reacción típicamente involucran el uso de catalizadores y ajustes específicos de temperatura y presión para asegurar la formación correcta del compuesto.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto a menudo incluye el uso de reactores de flujo continuo y técnicas avanzadas de purificación para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Este compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno adicionales para formar nuevos grupos funcionales.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno para simplificar la estructura.
Sustitución: Reemplazo de un grupo funcional por otro, a menudo usando reactivos específicos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como hidruro de litio y aluminio, y reactivos de sustitución como halógenos. Las condiciones de reacción varían según la transformación deseada, pero típicamente involucran temperaturas controladas y el uso de solventes para facilitar las reacciones.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir grupos hidroxilo o carbonilo adicionales, mientras que la reducción puede resultar en estructuras de hidrocarburos más simples.
Aplicaciones Científicas De Investigación
Este compuesto tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.
Biología: Estudiado por su posible actividad biológica, incluyendo sus interacciones con enzimas y otras biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, como efectos antiinflamatorios o anticancerígenos.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor para la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos hidroxilo y la estructura espirocíclica le permiten formar fuertes enlaces de hidrógeno y otras interacciones con estos objetivos, lo que lleva a varios efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática o la modulación de la señalización del receptor.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares incluyen otras moléculas espirocíclicas y aquellas con múltiples grupos hidroxilo, como:
- 4H-1-Benzopiran-4-ona, 5-hidroxi-7-metoxi-2-(4-metoxi-fenil)-
- 5-Hidroxi-2,2,6,6-tetrametil-4-(2-metilprop-1-en-il)ciclohex-4-eno-1
- 4-Hidroxi-2,6,6-trimetil-3-oxociclohexa-1,4-dienocarbaldehído
Unicidad
Lo que distingue a este compuesto es su estructura altamente compleja, que incluye un núcleo espirocíclico y múltiples grupos hidroxilo.
Propiedades
Fórmula molecular |
C40H64O13 |
|---|---|
Peso molecular |
752.9 g/mol |
Nombre IUPAC |
1-[4-(hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one |
InChI |
InChI=1S/C40H64O13/c1-7-23(42)25-16-20(2)40(53-25)15-14-38(5)22-8-9-27-36(3,21(22)10-13-39(38,40)6)12-11-28(37(27,4)19-41)52-35-33(48)31(46)30(45)26(51-35)18-50-34-32(47)29(44)24(43)17-49-34/h20,24-35,41,43-48H,7-19H2,1-6H3 |
Clave InChI |
RZAQKUZJRMZPFB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


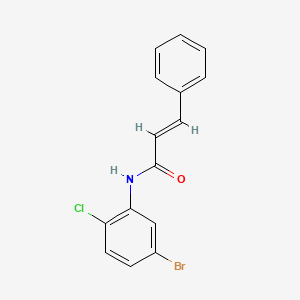
![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)
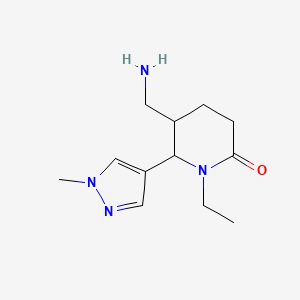

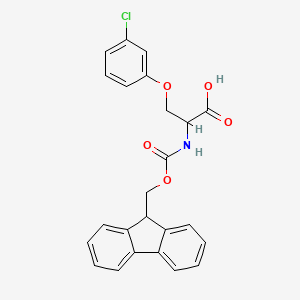
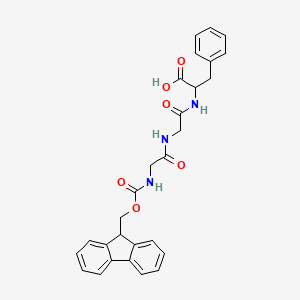
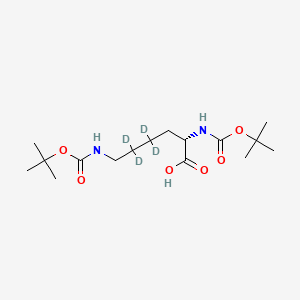
![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)






